Deracoxib

Veterinary Gastroenterology NSAID Safety COX-2 Selectivity

Deracoxib is a diaryl-substituted pyrazole COX-2 inhibitor with >48-fold selectivity in canine whole blood (COX-2 IC50 ~200nM vs COX-1 ~10µM), offering superior GI safety. Unlike robenacoxib (selectivity 128.8) or firocoxib, it shows non-linear elimination above 8mg/kg/day, demanding compound-specific dosing. Also inhibits PDE4D3 (Ki 3.6µM), enabling COX-2 vs PDE4 pathway dissection. Validated in canine OA (>90% oral bioavailability) and surgical pain (cruciate repair, dental extraction). A non-interchangeable, evidence-based reference for veterinary analgesic studies.

Molecular Formula C17H14F3N3O3S
Molecular Weight 397.4 g/mol
CAS No. 169590-41-4
Cat. No. B1670271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeracoxib
CAS169590-41-4
Synonyms4-(3-(difluoromethyl)-5-(3-fluoro-4-methoxyphenyl)-1H-pyrazol-1-yl)benzenesulfonamide
deracoxi
Molecular FormulaC17H14F3N3O3S
Molecular Weight397.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)F)F
InChIInChI=1S/C17H14F3N3O3S/c1-26-16-7-2-10(8-13(16)18)15-9-14(17(19)20)22-23(15)11-3-5-12(6-4-11)27(21,24)25/h2-9,17H,1H3,(H2,21,24,25)
InChIKeyWAZQAZKAZLXFMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Deracoxib (CAS 169590-41-4) Procurement Guide: COX-2 Selective Inhibitor for Canine Inflammation & Pain Management


Deracoxib is a non-steroidal anti-inflammatory drug (NSAID) of the coxib class, characterized as a diaryl-substituted pyrazole derivative with the molecular formula C17H14F3N3O3S and a molecular weight of 397.38 [1]. It is an orally active, selective cyclooxygenase-2 (COX-2) inhibitor, with reported IC50 values for COX-2 and COX-1 of 0.63 μM and 23 μM, respectively, resulting in a 36-fold selectivity for COX-2 over COX-1 [2]. In canine whole blood assays, deracoxib exhibits >48-fold selectivity, with an IC50 of 203-189 nM for COX-2-dependent PGE2 production versus 9.85-9.96 μM for COX-1-dependent TxB2 production . Deracoxib is indicated exclusively for veterinary use in dogs for the control of pain and inflammation associated with osteoarthritis and for postoperative pain following orthopedic and dental surgery [1].

Why Deracoxib (CAS 169590-41-4) Cannot Be Substituted with Other COX-2 Inhibitors in Canine Protocols


Within the class of veterinary COX-2 selective NSAIDs, significant inter-drug variability exists in terms of selectivity ratios, pharmacokinetic profiles, and clinical safety outcomes. Direct substitution of deracoxib with other COX-2 inhibitors, such as firocoxib, robenacoxib, or meloxicam, is not straightforward due to clinically relevant differences in COX-1 sparing ratios, half-life, and demonstrated efficacy in specific pain models. For instance, deracoxib exhibits a COX-2/COX-1 selectivity quotient of 48.5, which is distinct from robenacoxib (128.8), celecoxib (20.4), and carprofen (17.6), each potentially conferring different gastrointestinal safety profiles [1]. Furthermore, deracoxib's unique pharmacokinetic behavior, characterized by non-linear elimination at doses above 8 mg/kg/day, directly impacts dosing strategies and safety monitoring compared to agents with linear kinetics [2]. A field study directly comparing deracoxib and firocoxib for canine musculoskeletal disorders highlighted that while both are effective, their clinical performance and adverse event profiles are not interchangeable, with a systematic review rating the strength of evidence for safety as moderate for deracoxib versus high for firocoxib [3]. Therefore, procurement and experimental design must be guided by compound-specific, quantitative evidence rather than class-based assumptions.

Deracoxib (CAS 169590-41-4) Quantitative Evidence: A Comparator-Based Guide for Scientific Selection


Deracoxib vs. Aspirin: 28-Day Endoscopic Gastric Lesion Scores in Healthy Dogs

Deracoxib (1.5 mg/kg PO QD for 28 days) demonstrates significantly lower gastric injury in healthy dogs compared to buffered aspirin (25 mg/kg PO q8h). Endoscopic examination on days 6, 14, and 28 revealed significantly lower total gastric lesion scores in the deracoxib group compared to the aspirin group (p < 0.05), with scores for deracoxib being statistically indistinguishable from placebo controls [1]. Additionally, deracoxib resulted in significantly fewer dog-days of vomiting compared to aspirin [1].

Veterinary Gastroenterology NSAID Safety COX-2 Selectivity

Deracoxib vs. Firocoxib, Carprofen, Meloxicam: Lameness Scores in a Urate Crystal-Induced Synovitis Model

In a positive-control study using a urate crystal-induced synovitis model of lameness, deracoxib was compared to firocoxib, carprofen, and meloxicam. While none of the NSAIDs demonstrated a statistically significant difference in lameness scores or force plate ground reaction forces compared to one another, only the firocoxib group was not significantly lame relative to its own baseline score at the model's peak effect, indicating a lack of full protective effect for deracoxib in this specific model [1]. This finding contextualizes deracoxib's performance against a key competitor in a standardized inflammatory pain assay.

Canine Orthopedics Pain Model NSAID Efficacy

Deracoxib vs. Placebo: Rescue Analgesia Reduction in Canine Postoperative Dental Pain (p=0.0338)

A prospective, placebo-controlled field study in 62 dogs undergoing dental extractions demonstrated that perioperative deracoxib (1-2 mg/kg/day for 3 days) significantly reduced the need for rescue analgesia. A statistically significant reduction (p=0.0338) in the proportion of dogs requiring rescue therapy to control post-surgical pain was observed in the deracoxib-treated group compared to placebo [1]. Pain was assessed using a modified Glasgow Composite Pain Scale (mGCPS), with rescue triggered by a score ≥4 or investigator determination.

Veterinary Analgesia Postoperative Pain Clinical Trial

Deracoxib vs. Placebo: Lameness and Pain on Palpation Scores in Canine Postoperative Orthopedic Pain

A field study of 207 dogs undergoing cranial cruciate ligament repair compared deracoxib (1-2 mg/kg/day for 7 days) to placebo. Statistically significant differences favoring deracoxib were found for lameness at walk and trot, and pain on palpation values at all post-surgical time points [1]. This demonstrates robust efficacy in controlling pain and inflammation associated with major orthopedic surgery.

Veterinary Orthopedics Postoperative Analgesia Clinical Trial

Deracoxib COX-2 Selectivity Index: 48.5-fold vs. Celecoxib 20.4-fold in Canine Whole Blood Assays

In canine whole blood assays measuring COX-1-dependent TxB2 and COX-2-dependent PGE2 synthesis, deracoxib exhibits a COX-2/COX-1 selectivity quotient of 48.5 (IC50 COX-1: 9.99 µM; IC50 COX-2: 0.203 µM). This is 2.4-fold higher than the selectivity of celecoxib, which has a quotient of 20.4 (IC50 COX-1: 9.22 µM; IC50 COX-2: 0.450 µM) under the same conditions [1]. A separate study using dog whole blood reported deracoxib IC50 values of 203-189 nM for COX-2 and 9.85-9.96 µM for COX-1, yielding >48-fold selectivity .

Pharmacodynamics COX Selectivity In Vitro Assay

Deracoxib Oral Bioavailability: >90% at 2 mg/kg in Dogs vs. Variable Bioavailability of Meloxicam

Deracoxib exhibits high and consistent oral bioavailability in dogs, reported as >90% at a dose of 2 mg/kg [1]. This contrasts with meloxicam, a commonly used alternative veterinary NSAID, which has been reported to have lower and more variable oral bioavailability in dogs, ranging from approximately 77% to over 100% depending on the formulation and study [2]. Deracoxib's high bioavailability ensures reliable systemic exposure and predictable therapeutic effect following oral administration.

Pharmacokinetics Oral Bioavailability Veterinary Formulation

Deracoxib (CAS 169590-41-4): Optimal Research & Industrial Application Scenarios


Canine Osteoarthritis Chronic Pain Model Requiring Sustained, High-Bioavailability COX-2 Inhibition

Deracoxib is indicated for long-term management of osteoarthritis pain in dogs [1]. Its >90% oral bioavailability and once-daily dosing [2] support its use in chronic studies where consistent drug exposure and owner compliance are critical. The compound's >48-fold COX-2 selectivity in canine whole blood provides a favorable gastrointestinal safety profile relative to non-selective NSAIDs, which is particularly important for extended treatment durations.

Postoperative Analgesia in Canine Orthopedic and Dental Surgery Models

Deracoxib has demonstrated statistically significant efficacy in reducing postoperative pain and lameness following cranial cruciate ligament repair [3] and in decreasing the need for rescue analgesia after dental extractions (p=0.0338) [4]. This makes it a validated analgesic for acute surgical pain models, providing a standardized, positive-control compound for comparative efficacy studies of novel analgesics or multimodal protocols in veterinary surgery.

Comparative Pharmacology Studies Investigating COX-2 Selectivity and PDE4 Inhibition

Deracoxib's established selectivity profile (COX-2/COX-1 quotient of 48.5) [5] and its reported inhibitory activity against phosphodiesterase PDE4D3 (Ki = 3.6 μM) make it a valuable tool for dissecting the contributions of COX-2 inhibition versus off-target PDE4 modulation in anti-inflammatory and analgesic effects. It serves as a specific pharmacological probe to benchmark other COX-2 inhibitors with differing selectivity ratios (e.g., robenacoxib 128.8, celecoxib 20.4) [5].

Gastrointestinal Safety Studies Comparing COX-2 Selective vs. Non-Selective NSAIDs

Deracoxib's well-documented gastric safety advantage over aspirin in healthy dogs [6] positions it as a reference COX-2 selective inhibitor for research focusing on NSAID-induced gastrointestinal injury. Studies can utilize deracoxib as a positive control for 'COX-2 sparing' effects, allowing direct comparison of novel compounds or formulations aimed at minimizing gastric mucosal damage while preserving anti-inflammatory efficacy.

Technical Documentation Hub

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